

Comparative Bioequivalence Assessment of a Novel Modified-Release Ketoprofen Formulation

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Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of a novel, once-daily modified-release (MR) **ketoprofen** formulation against a conventional immediate-release (IR) formulation. The objective is to assess the bioequivalence and compare the pharmacokinetic profiles of the two formulations, offering insights for researchers and professionals in drug development.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters obtained from a single-dose, two-way crossover bioequivalence study in healthy adult volunteers. The data presented are mean values and are representative of typical findings in such studies.

Parameter	Novel MR Ketoprofen (200 mg)	Conventional IR Ketoprofen (100 mg, twice daily)	Bioequivalence Acceptance Range
Cmax (μg/mL)	7.8	12.2	80% - 125%
Tmax (hr)	4.2	1.3	-
AUC₀-t (μg·hr/mL)	65.1	62.5	80% - 125%
AUC₀-inf (μg·hr/mL)	68.3	66.7	80% - 125%
t1/2 (hr)	3.5	2.1	-



Experimental Protocols

A detailed methodology for the bioequivalence study is provided below.

Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study was conducted in 24 healthy adult male volunteers. A washout period of 7 days separated the two treatment periods.

Inclusion Criteria:

- Healthy male subjects aged 18-45 years.
- Body mass index (BMI) between 18.5 and 30.0 kg/m².
- Normal findings in physical examination, electrocardiogram (ECG), and laboratory tests.
- Signed informed consent.

Exclusion Criteria:

- History of hypersensitivity to ketoprofen or other NSAIDs.
- History of gastrointestinal, renal, hepatic, or cardiovascular disease.
- Use of any medication for 7 days before the study.
- Smokers or consumers of alcohol or caffeine.

Drug Administration:

- Test Product: One 200 mg capsule of the novel modified-release **ketoprofen** formulation.
- Reference Product: One 100 mg capsule of the immediate-release ketoprofen formulation, administered twice with an 8-hour interval.

Blood Sampling: Venous blood samples (5 mL) were collected into heparinized tubes at 0 (predose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -20°C until analysis.







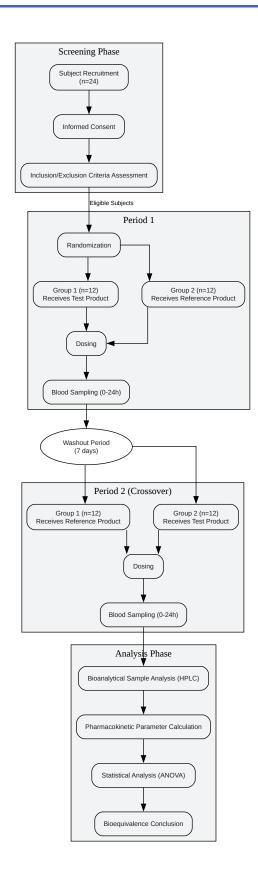
Analytical Method: Plasma concentrations of **ketoprofen** were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection. The method was validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC_0 –t, AUC_0 –inf, and $t_1/2$ were calculated using non-compartmental analysis. An analysis of variance (ANOVA) was performed on the log-transformed Cmax, AUC_0 –t, and AUC_0 –inf data to assess the bioequivalence. The 90% confidence intervals for the ratio of the geometric means of the test and reference products were required to be within the acceptance range of 80-125%.

Visualizations Bioequivalence Study Workflow

The following diagram illustrates the workflow of the two-way crossover bioequivalence study.





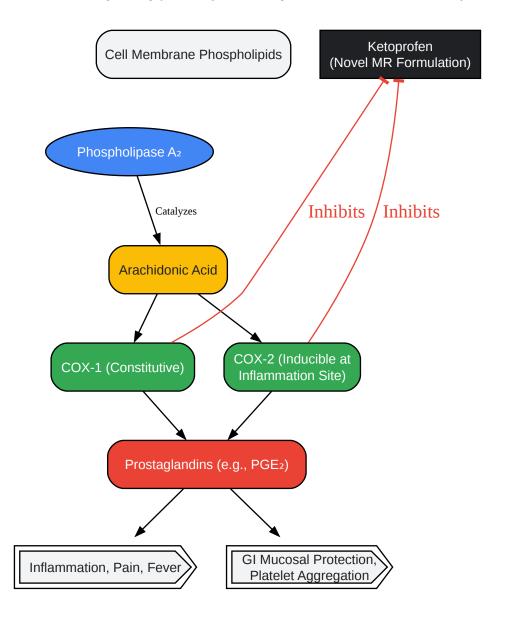
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Caption: Workflow of the two-way crossover bioequivalence study.



Ketoprofen's Mechanism of Action

This diagram outlines the signaling pathway for **ketoprofen**'s anti-inflammatory effect.



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Caption: **Ketoprofen** inhibits COX-1 and COX-2, reducing prostaglandin synthesis.

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